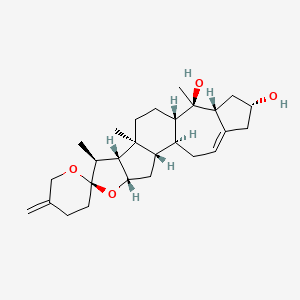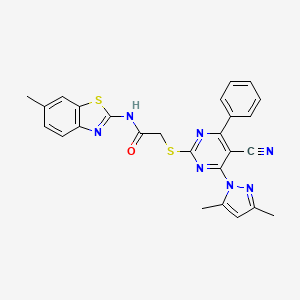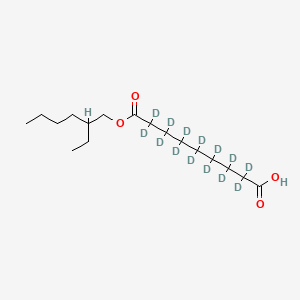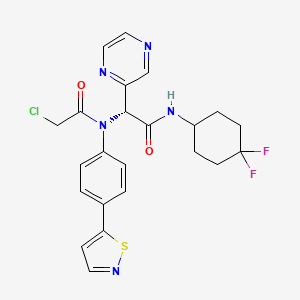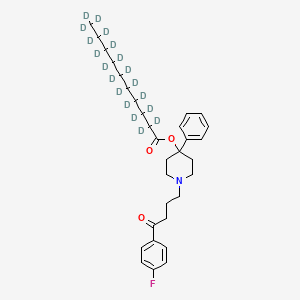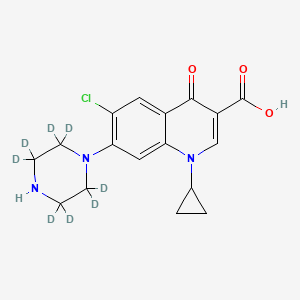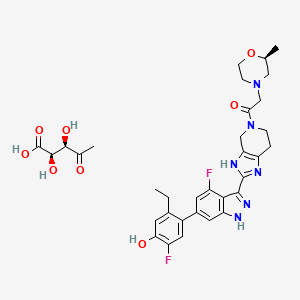
Jak-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-17 is a potent inhibitor of Janus kinase, a family of cytoplasmic non-receptor tyrosine kinases that includes four members: Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 . This compound is particularly useful in the research of multiple diseases, especially those affecting the eyes, skin, and respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Jak-IN-17 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler molecules with fewer functional groups.
Scientific Research Applications
Jak-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinase and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinase in cell signaling and gene expression.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Janus kinase pathways.
Mechanism of Action
Jak-IN-17 exerts its effects by inhibiting the activity of Janus kinase enzymes. These enzymes play a crucial role in the Janus kinase-signal transducer and activator of transcription pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . By inhibiting Janus kinase, this compound disrupts this signaling pathway, leading to reduced expression of target genes and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Jak-IN-17 include:
Tofacitinib: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2, used for treating rheumatoid arthritis.
Ruxolitinib: A Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Uniqueness of this compound
. Its distinct chemical structure and mechanism of action make it a valuable tool for research and development in various scientific fields.
Properties
Molecular Formula |
C33H38F2N6O8 |
|---|---|
Molecular Weight |
684.7 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-oxopentanoic acid;1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-[(2S)-2-methylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C28H30F2N6O3.C5H8O5/c1-3-16-10-24(37)19(29)11-18(16)17-8-20(30)26-22(9-17)33-34-27(26)28-31-21-4-5-36(13-23(21)32-28)25(38)14-35-6-7-39-15(2)12-35;1-2(6)3(7)4(8)5(9)10/h8-11,15,37H,3-7,12-14H2,1-2H3,(H,31,32)(H,33,34);3-4,7-8H,1H3,(H,9,10)/t15-;3-,4+/m00/s1 |
InChI Key |
XAXNZIOYLCPZFQ-REIMTZFJSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCO[C@H](C6)C)F)O.CC(=O)[C@@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOC(C6)C)F)O.CC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


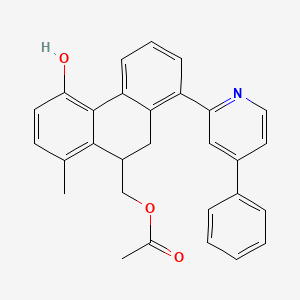

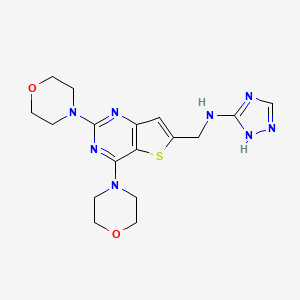
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
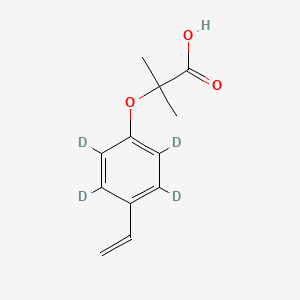
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
